Fmoc-D-Asp(OtBu)-OH
Overview
Description
Fmoc-D-Asp(OtBu)-OH: , also known as N-α-Fmoc-D-aspartic acid α-tert-butyl ester, is a derivative of aspartic acid. It is widely used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis method. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester group, which protect the amino and carboxyl groups, respectively, during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves the protection of the amino group of D-aspartic acid with the Fmoc group and the carboxyl group with the tert-butyl ester group. The process generally includes the following steps:
Fmoc Protection: The amino group of D-aspartic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
tert-Butyl Ester Protection: The carboxyl group is protected by reacting it with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and tert-butyl ester groups can be removed under specific conditions to yield the free amino and carboxyl groups.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
tert-Butyl Ester Deprotection: Trifluoroacetic acid in dichloromethane (DCM) is commonly used.
Major Products Formed:
Fmoc Deprotection: D-Aspartic acid with a free amino group.
tert-Butyl Ester Deprotection: D-Aspartic acid with a free carboxyl group.
Scientific Research Applications
Chemistry: Fmoc-D-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is employed in the synthesis of peptide therapeutics that target specific diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-D-Asp(OtBu)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the tert-butyl ester group protects the carboxyl group. These protecting groups are selectively removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Fmoc-L-Asp(OtBu)-OH: The L-enantiomer of Fmoc-D-Asp(OtBu)-OH, used in the synthesis of peptides containing L-aspartic acid.
Fmoc-D-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid, used in the synthesis of peptides containing D-glutamic acid.
Uniqueness: this compound is unique due to its specific configuration (D-enantiomer) and the presence of both Fmoc and tert-butyl ester protecting groups. This combination allows for precise control over the synthesis of peptides containing D-aspartic acid residues, which can impart unique structural and functional properties to the resulting peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-39-3 | |
Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: this compound serves as a protected form of D-Aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the solid-phase synthesis, this compound is incorporated into the growing peptide chain attached to the solid support. [] The Fmoc group acts as a temporary protecting group for the amino group, while the OtBu group protects the side chain carboxyl group of the Aspartic Acid. These protecting groups are crucial to ensure that the amino acid couples specifically at the desired position during the synthesis and prevent unwanted side reactions. []
Q2: What is the significance of using solid-phase synthesis in this context?
A2: Solid-phase synthesis offers several advantages for synthesizing complex peptides like Bacitracin A. [] * Efficiency: It allows for the stepwise addition of amino acids in a controlled manner, simplifying purification after each step. Excess reagents and byproducts are easily washed away, leaving the desired peptide attached to the solid support.* Cyclization: The solid support provides pseudo-high dilution conditions, which are beneficial for achieving the desired intramolecular cyclization between specific amino acid residues within the Bacitracin A structure. []* Versatility: This method allows for the incorporation of various amino acid derivatives, like this compound, with different protecting groups, providing flexibility in the synthesis strategy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.